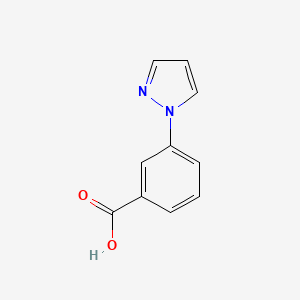

3-(1H-pyrazol-1-yl)benzoic acid

Descripción

Significance of Pyrazole (B372694) and Benzoic Acid Scaffolds in Chemical Science

The importance of 3-(1H-pyrazol-1-yl)benzoic acid in research is deeply rooted in the well-established significance of its constituent parts: the pyrazole and benzoic acid scaffolds.

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in drug discovery. chemimpex.com This is due to its presence in numerous approved drugs with a wide array of therapeutic applications. chemicalbook.com Pyrazole derivatives are known to exhibit diverse pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. nih.govnih.gov The metabolic stability of the pyrazole ring is a key factor contributing to its frequent use in the development of new pharmaceutical agents. chemimpex.com

Similarly, the benzoic acid scaffold is a fundamental building block in medicinal chemistry and the chemical industry. nih.gov Benzoic acid and its derivatives are integral to the synthesis of a wide variety of active molecules. nih.gov Their ability to participate in hydrogen bonding and other non-covalent interactions makes them crucial for molecular recognition at biological targets. nih.gov Derivatives of benzoic acid have been investigated for a multitude of therapeutic uses, including as local anesthetics and anti-inflammatory agents. nih.govavantorsciences.com

Historical Context of Pyrazole-Benzoic Acid Derivatives in Medicinal Chemistry Research

The combination of pyrazole and benzoic acid moieties into single molecular entities has been a subject of research for several decades. The initial impetus for synthesizing such hybrid molecules was to explore the synergistic or novel biological activities that might arise from the combined pharmacophores.

Research into pyrazole-benzoic acid derivatives has historically focused on their potential as therapeutic agents. For instance, various isomers and substituted analogs have been synthesized and evaluated for their anti-inflammatory, antimicrobial, and anticancer activities. nih.govsigmaaldrich.com Studies have explored how the substitution pattern on both the pyrazole and benzoic acid rings influences the biological efficacy of the compounds. For example, the synthesis of fluorinated pyrazole-benzoic acid derivatives has been pursued to enhance metabolic stability and biological activity. researchgate.net

Overview of Research Trajectories for this compound

The specific compound, this compound, has emerged as a versatile building block in several distinct areas of scientific research. Its bifunctional nature, possessing both a carboxylic acid group and a pyrazole ring, allows for a variety of chemical modifications and applications.

One primary research trajectory is its utilization in pharmaceutical development . The compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the pursuit of novel anti-inflammatory and analgesic drugs. chemimpex.com Its structure provides a rigid scaffold that can be elaborated to optimize interactions with specific biological targets.

In the field of agricultural chemistry , this compound is employed in the formulation of agrochemicals. It is used to enhance the efficacy of pesticides and herbicides, contributing to improved crop protection and yields. chemimpex.com

A significant and growing area of research is in materials science , specifically in the synthesis of coordination polymers and metal-organic frameworks (MOFs) . The pyrazole nitrogen atoms and the carboxylic acid group provide excellent coordination sites for metal ions. nih.gov This allows for the construction of extended, multidimensional structures with potentially useful properties such as porosity, which is relevant for gas storage and separation. nih.gov The ability of the pyrazole and benzoic acid components to engage in hydrogen bonding and π–π stacking interactions further directs the assembly of these supramolecular structures. nih.gov The synthesis of coordination polymers using ligands derived from pyrazole and benzoic acid derivatives with various metal ions like zinc has been reported, leading to novel materials with interesting structural and potentially functional properties. nih.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-pyrazol-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-10(14)8-3-1-4-9(7-8)12-6-2-5-11-12/h1-7H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLMWJDGRIJPPSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383766 | |

| Record name | 3-(1H-pyrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

264264-33-7 | |

| Record name | 3-(1H-Pyrazol-1-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=264264-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1H-pyrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-Pyrazol-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 1h Pyrazol 1 Yl Benzoic Acid and Its Analogs

Established Synthetic Pathways for Pyrazole-Benzoic Acid Derivatives

The formation of pyrazole-benzoic acid derivatives can be broadly categorized into two approaches: building the pyrazole (B372694) ring onto a pre-existing benzoic acid-containing substrate or coupling a pre-formed pyrazole with a benzoic acid moiety.

The most fundamental method for constructing the pyrazole core is the Paal-Knorr synthesis, which involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. wikipedia.org To synthesize a pyrazolyl benzoic acid derivative via this route, one of the starting materials must contain the benzoic acid group. For instance, reacting a hydrazine-substituted benzoic acid with a 1,3-dicarbonyl compound can yield the target structure. A general scheme for this type of reaction involves the condensation of an α,β-unsaturated ketone with a hydrazine, which proceeds through a Michael addition followed by cyclization and dehydration. nih.govacs.org

One-pot procedures have been developed for the regioselective synthesis of highly functionalized pyrazoles through the sequential condensation of active methylene (B1212753) reagents, isothiocyanates, and substituted hydrazines. researchgate.netnih.gov For example, a patent describes the synthesis of 5-acetyl-1H-pyrazole-3-carboxylic acid where a diketone is used as a starting material, which reacts with a hydrazine compound to form the pyrazole ring. google.com The reaction conditions, such as pH and temperature, are controlled to improve yield and purity. google.com

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Ref |

| Substituted Phenyl Hydrazine | Diethylethoxymethylene malonate (DEEM) | Ethanolic KOH, Reflux at 70°C | Aryl substituted-1H-pyrazole-3-one-4-carboxylate | - | nih.gov |

| 2,3-butanedione | Trialkyl orthoformate, Hydrazine compound | p-toluenesulfonic acid, pH < 7, 30-110°C | 5-acetyl-1H-pyrazole-3-carboxylic acid | 98% | google.com |

| Active Methylene Reagents | Phenylisothiocyanate, Substituted Hydrazine | One-pot condensation | Tetra-substituted Phenylaminopyrazoles | - | nih.gov |

This table presents examples of condensation reactions used to form pyrazole rings, which can be adapted for the synthesis of pyrazole-benzoic acid derivatives.

An alternative and highly versatile approach involves forming a carbon-nitrogen bond between a pyrazole and a benzoic acid derivative. This is typically achieved through transition-metal-catalyzed cross-coupling reactions.

The Ullmann condensation is a classical copper-catalyzed reaction that couples an aryl halide with an amine, alcohol, or thiol. wikipedia.orgorganic-chemistry.org In this context, pyrazole (acting as a nucleophile) can be coupled with a halobenzoic acid, such as 3-bromobenzoic acid, to form 3-(1H-pyrazol-1-yl)benzoic acid. nih.govresearchgate.net Traditional Ullmann reactions often require harsh conditions, including high temperatures (often over 200°C) and polar solvents like DMF or nitrobenzene. wikipedia.orgnih.gov However, modern protocols have improved the methodology with the use of soluble copper catalysts and various ligands, allowing for milder reaction conditions. organic-chemistry.orgarkat-usa.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for C-N bond formation. organic-chemistry.orgresearchgate.net This reaction offers a broad substrate scope and generally proceeds under milder conditions than the Ullmann reaction. unistra.fr It can be used to couple pyrazole with an aryl halide or triflate of a benzoic acid derivative. organic-chemistry.orgresearchgate.net The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and can be tailored to the specific substrates. unistra.fr

| Coupling Reaction | Aryl Halide/Triflate | Nucleophile | Catalyst/Ligand | Base | Product Type | Ref |

| Ullmann Condensation | 3-Bromobenzoic Acid | Pyrazole | Copper(I) Iodide / Phenanthroline | Potassium Hydroxide | N-Aryl Pyrazole | wikipedia.org |

| Goldberg Reaction (Ullmann-type) | 2-Chlorobenzoic Acid | Aniline (B41778) | Copper(I) Iodide / Phenanthroline | Potassium Hydroxide | N-Phenyl Anthranilic Acid | wikipedia.org |

| Buchwald-Hartwig Amination | Aryl Halide/Triflate | Primary/Secondary Amine | Palladium Pre-catalyst / Biarylphosphine Ligand | Cesium Carbonate, K₃PO₄ | Aryl Amine | organic-chemistry.orgresearchgate.net |

This table summarizes key features of coupling reactions used for integrating the benzoic acid moiety with a pyrazole ring.

While not a primary method for integrating the core benzoic acid moiety, amide bond formation is a critical derivatization strategy. Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) are widely used to facilitate the coupling of a carboxylic acid with an amine. libretexts.orglibretexts.org The direct reaction is difficult because the basic amine would deprotonate the carboxylic acid, forming an unreactive carboxylate salt. libretexts.org

DCC acts as a dehydrating agent, activating the carboxylic acid by converting its hydroxyl group into a better leaving group. libretexts.orgyoutube.com The carboxylic acid adds to one of the C=N bonds of DCC, forming an O-acylisourea intermediate. This intermediate is then readily attacked by the nucleophilic amine, forming the amide bond and releasing N,N'-dicyclohexylurea (DCU) as a byproduct, which is largely insoluble in most organic solvents and can be removed by filtration. libretexts.orglibretexts.orgrsc.org This methodology is frequently applied in peptide synthesis and can be used to create amide derivatives of this compound or to couple a pyrazole-containing amine with a benzoic acid. nih.govuni.lu

| Carboxylic Acid | Amine | Coupling Reagent | Solvent | Product | Yield | Ref |

| Thiophene carboxylic acid | 3-methyl-1-phenyl pyrazol-5-amine | DCC / DMAP | Dry DCM | Pyrazole amide | 8% | nih.gov |

| 1H-Pyrazole-3-carboxylic acid | Various aliphatic/aromatic amines | Thionyl Chloride (to form acid chloride) | - | Pyrazole-3-carboxamide derivatives | - | researchgate.net |

This table provides examples of amide bond formation involving pyrazole derivatives.

Coupling Strategies for Benzoic Acid Moiety Integration

Functionalization and Derivatization Strategies

Once the pyrazole-benzoic acid scaffold is assembled, further modifications can be made to either the pyrazole ring or the benzoic acid group to modulate the compound's properties.

The pyrazole ring has multiple positions (N1, N2, C3, C4, C5) that can be functionalized. However, achieving regioselectivity can be challenging due to the similar reactivity of different sites. For instance, direct alkylation of an N-unsubstituted pyrazole can lead to a mixture of N1 and N2 isomers. acs.org The electronic properties of the ring make the C4 position susceptible to electrophilic attack, while deprotonation with a strong base can lead to reactivity at C3 or C5. researchgate.netrsc.org Transition-metal-catalyzed C-H functionalization has also emerged as a powerful tool for directly installing various groups onto the pyrazole core in a single step. researchgate.net

To overcome the challenges of regioselectivity, protecting groups are often employed. A protecting group can be temporarily installed at one reactive site to direct a subsequent reaction to another desired position. The tert-butyloxycarbonyl (Boc) group is a common acid-labile protecting group for amines and nitrogen-containing heterocycles like pyrazole. wikipedia.org

The Boc group can be introduced onto a pyrazole nitrogen using di-tert-butyl dicarbonate (B1257347) (Boc₂O), often in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgumich.edu With one of the nitrogens blocked, subsequent reactions such as alkylation or arylation can be directed to the other nitrogen or to specific carbon atoms on the ring with greater control. For example, the steric and electronic effects of the Boc group can influence the outcome of cross-coupling reactions.

After the desired functionalization is complete, the Boc group can be readily removed under acidic conditions, for instance, with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent. wikipedia.org Selective deprotection methods have also been developed; for example, N-Boc protected pyrazoles can be selectively deprotected using sodium borohydride (B1222165) (NaBH₄) in ethanol, conditions under which many other protecting groups remain intact. researchgate.netarkat-usa.org

| Substrate | Protection Reagent | Deprotection Reagent | Purpose | Ref |

| Amine/Pyrazole | Di-tert-butyl dicarbonate (Boc₂O) | Trifluoroacetic Acid (TFA) or HCl | Temporarily block N-H for regioselective functionalization | wikipedia.org |

| N-Boc Pyrazole | - | Sodium Borohydride (NaBH₄) in Ethanol | Selective deprotection under mild, non-acidic conditions | researchgate.netarkat-usa.org |

| Hydroxymethyl Pyrazole | Boc₂O / DMAP | - | Protection of pyrazole nitrogen |

This table illustrates the use of the tert-Butyloxycarbonyl (Boc) group in the synthesis and functionalization of pyrazole derivatives.

Regioselective Functionalization of the Pyrazole Ring

Directed Metalation Approaches (e.g., Lithium Diisopropylamide)

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In the context of benzoic acid derivatives, the carboxylic acid group can direct metalation to the ortho position. The use of strong, non-nucleophilic bases like lithium diisopropylamide (LDA) is crucial for this transformation.

One notable approach involves the preparation of 2-(1-phenyl-1H-pyrazol-5-yl)benzoic acids through the use of dilithiated C(α),N-phenylhydrazones. In this method, select C(α),N-phenylhydrazones are treated with an excess of LDA to generate dianion-type intermediates. These intermediates then undergo condensation with methyl hydrogen phthalate (B1215562). The resulting C-acylated hydrazones are not isolated but are directly cyclized under acidic conditions to yield the substituted 2-(1-phenyl-1H-pyrazol-5-yl)benzoic acids. researchgate.net This strategy highlights the utility of LDA in facilitating C-C bond formation through a directed metalation pathway.

The reactivity and regioselectivity of LDA-mediated ortholithiation can be influenced by various factors, including the presence of other substituents on the benzene (B151609) ring and the reaction conditions. For instance, the ortholithiation of 1-chloro-3-(trifluoromethyl)benzene with LDA in tetrahydrofuran (B95107) at -78°C shows complex behavior where aggregation events and the presence of lithium chloride can affect the reaction rate and regiochemical outcome. nih.gov While not directly on this compound, these studies underscore the nuanced nature of DoM reactions with LDA. nih.govnih.gov

| Reagent/Substrate | Base | Key Transformation | Product Type |

| C(α),N-phenylhydrazones | Lithium Diisopropylamide | Condensation with methyl hydrogen phthalate and acid cyclization | 2-(1-phenyl-1H-pyrazol-5-yl)benzoic acids |

| 1-chloro-3-(trifluoromethyl)benzene | Lithium Diisopropylamide | Ortholithiation | Substituted chlorobenzenes |

Synthesis of Hydrazone Derivatives

Hydrazone derivatives of pyrazole-containing benzoic acids are a significant class of compounds, often synthesized for their potential biological activities. These are typically prepared through the condensation of a pyrazole-4-carbaldehyde derivative with a substituted hydrazine.

A common synthetic route involves the initial formation of a pyrazole-4-carbaldehyde core. For example, 4-hydrazinobenzoic acid can be reacted with a β-diketone or a related precursor, followed by treatment with a Vilsmeier-Haack reagent (e.g., POCl₃/DMF) to yield a 4-formyl-pyrazole-benzoic acid derivative. This aldehyde then serves as a key intermediate for the synthesis of a wide array of hydrazones by reacting it with various commercially available or synthesized hydrazines.

For instance, a series of hydrazone derivatives of 4-[4-formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acid were synthesized by reacting the parent aldehyde with substituted hydrazines in ethanol. mdpi.com Similarly, fluorophenyl-substituted pyrazole-derived hydrazones have been prepared from the corresponding fluorophenyl acetophenones and 4-hydrazinobenzoic acid, followed by formylation and subsequent condensation with hydrazines. nih.gov These reactions are generally straightforward and provide the target hydrazones in good yields.

| Starting Aldehyde | Reactant | Product Type |

| 4-[4-Formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acid | Substituted hydrazines | Coumarin-substituted pyrazole hydrazones |

| 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid | Substituted hydrazines | Fluorophenyl-substituted pyrazole hydrazones |

Synthesis of N-Arylamine Derivatives

N-Arylamine derivatives of this compound and its analogs are another important class of compounds. A primary method for their synthesis is the reductive amination of a pyrazole-derived aldehyde with a variety of anilines.

The synthesis often begins with the preparation of a suitable pyrazole-derived aldehyde, which can be achieved on a multigram scale. researchgate.net This aldehyde is then reacted with commercially available anilines. The Hantzsch ester in refluxing toluene (B28343) has been identified as an effective reducing agent for this transformation, avoiding the need for a metal catalyst. researchgate.net This methodology has been successfully employed to synthesize a library of 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives. researchgate.net

The strategic selection of substituents on the aniline moiety can significantly influence the properties of the final N-arylamine derivatives. For example, the introduction of lipophilic substituents has been shown to enhance the antibacterial activity of these compounds. researchgate.net

| Pyrazole Intermediate | Amine Component | Key Reaction | Product Class |

| Pyrazole-derived aldehyde | Commercially available anilines | Reductive amination | N-Arylamine derivatives |

Advanced Synthetic Approaches and Reaction Condition Optimization

Multi-step Reaction Sequences for Complex Architectures

The construction of complex molecular architectures based on the this compound scaffold often requires multi-step reaction sequences. These sequences allow for the introduction of diverse functionalities and the building of intricate heterocyclic systems.

One strategy involves the use of multicomponent reactions (MCRs), which enable the formation of complex products in a single step from three or more starting materials. For example, the synthesis of highly substituted pyrano[2,3-c]pyrazoles has been achieved through a five-component reaction involving 5-methyl-1,3,4-thiadiazole-2-thiol, various aldehydes, malononitrile, ethyl 4-chloro-3-oxobutanoate, and hydrazine hydrate. researchgate.net Such MCRs are highly efficient and atom-economical.

| Synthetic Strategy | Key Features | Example Product |

| Multicomponent Reaction | High efficiency, atom economy, one-pot synthesis | Highly substituted pyrano[2,3-c]pyrazoles |

| Convergent Multi-step Synthesis | Sequential functionalization, building block approach | Complex fibrinogen receptor antagonists |

Cyclization and Functional Group Transformation Methodologies

Cyclization reactions are fundamental to the synthesis of the pyrazole ring itself, as well as for the construction of fused heterocyclic systems. The most common method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. mdpi.comnih.gov

Recent advances have focused on developing more efficient and regioselective cyclization methods. For example, iodine-mediated oxidative C-N bond formation has been used for the regioselective synthesis of pyrazoles. google.com Another innovative approach involves the cyclization of o-alkynylchalcones with hydrazine to produce fused pyrazole derivatives. google.com Furthermore, cascade reactions, such as the Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones, have been developed for the efficient synthesis of pyrazoles. mdpi.com

Functional group transformations on the pre-formed pyrazole-benzoic acid scaffold are also crucial for generating molecular diversity. For instance, a carboxylic acid group on the pyrazole ring can be converted to an amide through standard coupling reactions. researchgate.net Other functional groups like nitro groups can be reduced to amines, which can then be further derivatized. google.com These transformations allow for the fine-tuning of the molecule's properties for specific applications. google.com

| Reaction Type | Description |

| Cyclocondensation | Reaction of a 1,3-dicarbonyl compound with a hydrazine. |

| Oxidative Cyclization | Iodine-mediated formation of C-N bonds. |

| Cascade Reaction | Sonogashira coupling followed by cyclization. |

| Functional Group Transformation | Conversion of existing functional groups (e.g., -COOH to -CONH₂, -NO₂ to -NH₂). |

Industrial-Scale Synthesis Considerations

The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives presents several challenges. Key considerations include the safety of the reagents and reaction conditions, cost-effectiveness, scalability, and the control of impurities.

For instance, synthetic routes that employ hazardous reagents like explosive diazo compounds are generally avoided in large-scale production. nih.gov Efforts are made to develop safer and more environmentally friendly processes. This may involve replacing hazardous solvents with greener alternatives or developing catalytic processes that minimize waste.

Process optimization is crucial for industrial-scale synthesis. This includes optimizing reaction parameters such as temperature, pressure, and catalyst loading to maximize yield and minimize reaction time. The development of robust purification methods is also essential to ensure the final product meets the required purity standards for its intended application, particularly for active pharmaceutical ingredients (APIs). researchgate.net

Furthermore, the physical properties of the intermediates and final product, such as solubility and crystallinity, play a significant role in the ease of handling and purification on a large scale. nih.gov For example, a process for the synthesis of 5-acetyl-1H-pyrazole-3-carboxylic acid was specifically designed to be suitable for industrial production by avoiding dangerous reagents and focusing on mild reaction conditions and high yield.

| Consideration | Importance in Industrial Synthesis |

| Safety | Avoidance of hazardous reagents and conditions. |

| Cost-effectiveness | Use of inexpensive starting materials and efficient reactions. |

| Scalability | Robustness of the process to be performed on a large scale. |

| Impurity Control | Development of methods to minimize and remove impurities. |

| Green Chemistry | Use of environmentally friendly solvents and catalysts. |

Molecular Structure Elucidation and Advanced Characterization of 3 1h Pyrazol 1 Yl Benzoic Acid and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are instrumental in confirming the synthesis and purity of 3-(1H-pyrazol-1-yl)benzoic acid and its analogues. Each technique offers a unique window into the molecule's structure and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of organic molecules, including this compound and its derivatives. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) nuclei, a detailed picture of the molecular framework can be constructed.

For derivatives of this compound, ¹H NMR spectra typically reveal distinct signals corresponding to the protons of the pyrazole (B372694) and benzoic acid moieties. For instance, in the ¹H NMR spectrum of 4-[4-[(E)-[Benzyl(phenyl)hydrazono]methyl]-3-(3-fluorophenyl)pyrazol-1-yl]benzoic acid, the pyrazole proton appears as a singlet at 9.02 ppm, while the aromatic protons of the benzoic acid and other phenyl groups resonate in the multiplet region between 8.14 and 7.06 ppm acs.org. Similarly, for (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone, the pyrazole protons exhibit signals at 8.42, 7.79, and 6.54-6.49 ppm mdpi.com.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The spectrum of a derivative, 4-[4-[(E)-[Benzyl(phenyl)hydrazono]methyl]-3-(3-fluorophenyl)pyrazol-1-yl]benzoic acid, shows the carboxylic acid carbon at 167.1 ppm and the pyrazole and phenyl carbons at various chemical shifts, confirming the connectivity of the molecule acs.org. In another example, (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone, the carbonyl carbon of the methanone linker appears at 167.6 ppm, while the pyrazole carbons are observed at 144.4, 130.6, and 109.3 ppm mdpi.com.

Detailed ¹H and ¹³C NMR data for various derivatives are presented in the table below.

| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 4-[4-[(E)-[Benzyl(phenyl)hydrazono]methyl]-3-(3-fluorophenyl)pyrazol-1-yl]benzoic Acid | 9.02 (s, 1H, pyrazole-H), 8.14–8.05 (m, 4H, aromatic-H), 7.47–7.18 (m, 13H, aromatic-H), 7.06 (d, J = 7.5 Hz, 1H, aromatic-H), 6.90 (t, J = 7.1 Hz, 1H, aromatic-H), 5.29 (s, 2H, CH₂) | 167.1 (COOH), 162.6, 149.9, 147.7, 142.5, 136.4, 134.9, 131.3, 131.0, 129.5, 129.3, 128.9, 127.5, 127.1, 126.5, 125.5, 124.3, 120.6, 120.0, 118.6, 115.6, 114.9, 114.6, 49.0 | acs.org |

| 4-[4-[(E)-[(2,4-Dichlorophenyl)hydrazono]methyl]-3-(3-fluorophenyl)pyrazol-1-yl]benzoic Acid | 10.06 (s, 1H), 9.09 (s, 1H, pyrazole-H), 8.63 (s, 1H), 8.15–8.07 (m, 4H, aromatic-H), 7.60 (m, 4H, aromatic-H), 7.43 (s, 1H, aromatic-H), 7.27 (t, J = 8.9 Hz, 2H, aromatic-H) | 167.1 (COOH), 162.6, 150.4, 142.4, 141.0, 134.9, 133.7, 131.1, 129.1, 128.9, 128.2, 127.6, 124.9, 122.3, 119.3, 118.6, 116.7, 115.8, 115.5, 115.3 | acs.org |

| (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone | 8.42 (d, J = 2.6 Hz, 1H, pyrazole-H), 7.97–7.90 (m, J = 1.9 Hz, 2H, aromatic-H), 7.79 (d, J = 0.8 Hz, 1H, pyrazole-H), 7.68 (t, J = 1.8 Hz, 1H, aromatic-H), 6.54–6.49 (m, 1H, pyrazole-H), 1.36 (s, 18H, t-butyl-H) | 167.6 (C=O), 150.7, 144.4 (pyrazole-C), 131.0, 130.6 (pyrazole-C), 127.5, 126.0, 109.3 (pyrazole-C), 35.1, 31.5 | mdpi.com |

Note: Specific ¹H and ¹³C NMR data for the parent compound this compound were not available in the searched literature.

Mass Spectrometry (MS, ESI-FTMS) for Molecular Ion Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar molecules like carboxylic acids, often yielding the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. Fourier Transform Mass Spectrometry (FTMS) provides high-resolution mass data, enabling the determination of the exact molecular formula.

For derivatives of this compound, high-resolution mass spectrometry (HRMS) with ESI-FTMS has been successfully employed for molecular formula confirmation. For example, the calculated mass for the protonated molecule of 4-[4-[(E)-[Benzyl(phenyl)hydrazono]methyl]-3-(3-fluorophenyl)pyrazol-1-yl]benzoic acid ([M+H]⁺) is 492.1950, with the found mass being 492.1954, confirming the elemental composition C₃₀H₂₄FN₄O₂ acs.org. Similarly, for 4-[4-[(E)-[(2,4-Dichlorophenyl)hydrazono]methyl]-3-(3-fluorophenyl)pyrazol-1-yl]benzoic acid, the calculated [M+H]⁺ mass is 469.0628, and the found mass is 469.0630 (C₂₃H₁₅Cl₂FN₄O₂) acs.org.

The fragmentation pattern in the mass spectrum can also provide structural information. For benzoic acid, common fragments include the loss of a hydroxyl radical (M-17) to form the benzoyl cation ([C₆H₅CO]⁺) at m/z 105, which is often the base peak docbrown.info. Further fragmentation can lead to the phenyl cation ([C₆H₅]⁺) at m/z 77 and its subsequent fragmentation to [C₄H₃]⁺ at m/z 51 docbrown.info. In the negative ion mode, the deprotonated molecule [M-H]⁻ is typically observed.

| Compound Name | Ionization Mode | Calculated m/z | Found m/z | Molecular Formula | Reference |

| 4-[4-[(E)-[Benzyl(phenyl)hydrazono]methyl]-3-(3-fluorophenyl)pyrazol-1-yl]benzoic Acid | ESI-FTMS (+) | 492.1950 ([M+H]⁺) | 492.1954 | C₃₀H₂₄FN₄O₂ | acs.org |

| 4-[4-[(E)-[(2,4-Dichlorophenyl)hydrazono]methyl]-3-(3-fluorophenyl)pyrazol-1-yl]benzoic Acid | ESI-FTMS (+) | 469.0628 ([M+H]⁺) | 469.0630 | C₂₃H₁₅Cl₂FN₄O₂ | acs.org |

| (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone | ESI (+) | 285.1967 ([M+H]⁺) | 285.1965 | C₁₈H₂₅N₂O | mdpi.com |

| 4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid | ESI-QTOF (-) | 217.061865749 ([M-H]⁻) | - | C₁₁H₁₀N₂O₃ | massbank.eu |

Note: Specific mass spectrometry data for the parent compound this compound were not available in the searched literature, however, predicted m/z values for various adducts have been calculated.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of chemical bonds.

In this compound and its derivatives, several characteristic IR absorption bands are expected. The carboxylic acid group gives rise to a very broad O-H stretching band, typically in the range of 3300-2500 cm⁻¹, due to hydrogen bonding docbrown.info. The C=O stretching vibration of the carboxylic acid is also a strong and sharp band, appearing around 1700-1680 cm⁻¹ docbrown.info. The C-O stretching and O-H bending vibrations are found in the fingerprint region, typically between 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹/950-910 cm⁻¹, respectively.

The aromatic C-H stretching vibrations of the benzene (B151609) ring are usually observed just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations give rise to bands in the 1625-1465 cm⁻¹ region docbrown.info. The pyrazole ring also contributes to the IR spectrum with C=N and C=C stretching vibrations. For example, in 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, the C=N and C=C stretching bands are observed in the 1615-1570 cm⁻¹ range mdpi.com.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Carboxylic Acid | O-H stretch (H-bonded) | 3300 - 2500 (broad) | docbrown.info |

| Carboxylic Acid | C=O stretch | 1700 - 1680 | docbrown.info |

| Carboxylic Acid | C-O stretch | 1320 - 1210 | docbrown.info |

| Aromatic Ring | C-H stretch | > 3000 | docbrown.info |

| Aromatic Ring | C=C stretch | 1625 - 1465 | docbrown.info |

| Pyrazole Ring | C=N, C=C stretch | ~1615 - 1570 | mdpi.com |

Note: A specific experimental IR spectrum for this compound was not found in the searched literature.

Electronic Absorption Spectroscopy for Electronic Structure Insights

Electronic absorption spectroscopy, typically using ultraviolet-visible (UV-Vis) light, provides information about the electronic transitions within a molecule. The absorption of UV-Vis radiation promotes electrons from lower to higher energy molecular orbitals.

The UV-Vis spectrum of this compound is expected to be a composite of the electronic transitions of the benzoic acid and pyrazole chromophores. Benzoic acid typically exhibits two main absorption bands in the UV region. The primary, more intense band (π → π* transition of the benzene ring conjugated with the carbonyl group) appears around 230 nm, while a secondary, less intense band (n → π* transition of the carbonyl group) is observed near 274 nm sielc.com. The exact positions of these bands can be influenced by the solvent and the pH of the solution.

The pyrazole ring itself shows a UV absorption maximum around 203 nm rsc.org. The conjugation of the pyrazole ring with the benzoic acid moiety in this compound is likely to cause a shift in the absorption maxima and a change in their intensities compared to the individual chromophores.

| Chromophore | Transition Type | Typical Absorption Maximum (λₘₐₓ) | Reference |

| Benzoic Acid | π → π | ~230 nm | sielc.com |

| Benzoic Acid | n → π | ~274 nm | sielc.com |

| Pyrazole | π → π* | ~203 nm | rsc.org |

Note: An experimental UV-Vis spectrum specifically for this compound was not identified in the conducted searches.

Crystallographic Investigations and Solid-State Structure Analysis

Crystallographic techniques, particularly single-crystal X-ray diffraction, provide the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction for Atomic Arrangement Determination

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise atomic arrangement, bond lengths, bond angles, and intermolecular interactions within a crystalline solid. This method provides an unambiguous confirmation of the molecular structure and offers insights into the packing of molecules in the crystal lattice.

While the specific crystal structure of this compound has not been reported in the searched literature, studies on related pyrazole derivatives and their coordination compounds provide valuable insights into their solid-state behavior. For instance, the crystal structure of 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one has been determined, revealing the spatial orientation of the pyrazole rings relative to the rest of the molecule mdpi.com.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The supramolecular architecture of this compound and its derivatives is significantly influenced by a network of intermolecular interactions, with hydrogen bonding playing a pivotal role. In the crystal structure of related compounds, such as 2-[5-(2-Fluorophenyl)-3-isobutyl-1H-pyrazol-1-yl]benzoic acid, molecules are linked into chains by O—H⋯N hydrogen bonds. nih.gov This formation of hydrogen-bonded chains is a common motif in the crystal packing of pyrazole-containing benzoic acid derivatives.

For instance, in a derivative, 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid monohydrate, a more complex three-dimensional framework is constructed through a combination of five independent hydrogen bonds. iucr.org These include two O—H⋯N type bonds and one each of O—H⋯O, N—H⋯O, and N—H⋯N types, demonstrating the versatility of the pyrazole and benzoic acid moieties in forming extensive hydrogen-bonding networks. iucr.org Similarly, ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate molecules are linked by two independent N—H⋯O hydrogen bonds, creating a chain of edge-fused rings. iucr.org

Table 1: Hydrogen Bond Geometries in Related Pyrazole-Benzoic Acid Derivatives

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Reference |

| O-H···N | - | - | - | - | nih.gov |

| O-H···N | - | - | 2.677 | 165.48 | mdpi.com |

| N-H···O | - | - | - | - | iucr.org |

| O-H···O | - | - | - | - | iucr.org |

| N-H···N | - | - | - | - | iucr.org |

Examination of π-π Stacking and C-H···π Interactions

In addition to hydrogen bonding, π-π stacking and C-H···π interactions are crucial noncovalent forces governing the crystal packing and conformational preferences of this compound and its derivatives. The planar aromatic rings of the pyrazole and benzoic acid moieties provide ideal platforms for such interactions. mdpi.com

The properties of materials based on organic π-conjugated systems are extensively governed by the intermolecular interactions between these π-molecules. rsc.org The strategic balance between attractive π-π interactions and repulsive steric forces can control the size and sequence of π-stacks. rsc.org While specific details for this compound were not found, studies on analogous benzoic acid derivatives highlight the importance of these interactions. For example, in the crystal structure of a benzoic acid derivative, C—H…π intermolecular hydrogen bonding contributes to a three-dimensional molecular network.

Polymorphism and Cocrystal Formation Research

The ability of this compound to participate in various intermolecular interactions suggests a propensity for polymorphism and cocrystal formation. Polymorphism, the existence of a compound in multiple crystalline forms, often arises from different packing arrangements and hydrogen-bonding networks. rsc.org The conformational flexibility of the molecule can also contribute to the formation of different polymorphs. rsc.org

Research into related benzoic acid derivatives has shown that polymorphism can be influenced by the substitution pattern on the aromatic rings. uky.edu For instance, the polymorphism of 2-((2,6-dichlorophenyl)amino)benzoic acid is attributed to the molecule's conformational flexibility. rsc.org

Furthermore, the hydrogen bonding capabilities of the carboxylic acid and pyrazole groups make this compound a prime candidate for cocrystal engineering. Cocrystals are multi-component crystals where the components are held together by non-covalent interactions, primarily hydrogen bonds. nih.gov Studies on riluzole with aromatic carboxylic acids have demonstrated that the pKa of the components can determine whether a salt or a cocrystal is formed. sciforum.net Benzoic acid derivatives without ortho-hydroxyl groups tend to form cocrystals. sciforum.net The formation of cocrystals can significantly alter the physicochemical properties of the parent compound. nih.gov

While specific studies on the polymorphism and cocrystal formation of this compound are not detailed in the provided search results, the general principles derived from similar structures strongly imply its potential in this area of materials science.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) for Electronic Structure and Charge Distribution

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of molecules like this compound. researchgate.net DFT calculations can provide valuable insights into the electronic structure, charge distribution, and reactivity of the molecule. researchgate.net For a related compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, DFT studies at the B3LYP/6-31G(d) level of theory were used to optimize the molecular geometry and calculate vibrational frequencies. researchgate.netnih.gov

Such calculations can reveal that the molecule adopts a planar conformation, with all constituent atoms lying within the same geometrical plane. researchgate.netnih.gov This planarity is often stabilized by intramolecular hydrogen bonding and conjugated π-systems. nih.gov The analysis of frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) can provide information about the molecule's electronic stability, reactivity, and potential for optoelectronic applications. researchgate.net

DFT has also been employed to study the binding capability of pyrazole-containing ligands towards metal cations, elucidating the nature of the metal-ligand bonding. nih.gov These studies often show that the donation from the ligand to the metal is the primary source of bonding. nih.gov For benzoic acid and its derivatives, time-dependent DFT (TDDFT) has been used to assess UV absorption spectra, with certain functionals showing excellent agreement with experimental data. researchgate.net

Table 2: Representative DFT Functionals and Basis Sets Used in Studies of Related Compounds

| Compound Type | DFT Functional | Basis Set | Properties Investigated | Reference |

| Furan-Pyrazole Carboxylic Acid | B3LYP | 6-31G(d) | Geometry, Vibrational Frequencies, Electronic Properties | researchgate.netnih.gov |

| Benzoic Acid Derivative | B3LYP, M06-2X, CAM-B3LYP | 6-311++G(d,p) | Optimized Structure, HOMO-LUMO, MEP | |

| Benzoic Acid Derivatives | Various (e.g., CAM-B3LYP) | - | Photoexcitations, UV Spectra | researchgate.net |

| Tris(pyrazol-1-yl)methane | - | - | Electronic Structure, Cation Binding | nih.gov |

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is a key determinant of its physical and chemical properties. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. The dihedral angle between the pyrazole and benzoic acid rings is a critical parameter in defining the molecule's conformation. In a related crystal structure, the dihedral angles between the pyrazole ring and the attached aromatic rings were found to be 52.1 (1)° and 53.1 (1)°. nih.gov

Computational methods, such as conformational scans, can provide insight into the origin of polymorphism in related compounds. uky.edu These studies can map out the potential energy surface of the molecule as a function of key torsional angles, revealing the low-energy conformations that are likely to be observed experimentally. For benzoic acid and its derivatives, detailed conformational studies have been performed using genetic algorithms to explore the conformational space of both neutral and deprotonated forms. researchgate.net

The interplay of steric and electronic effects governs the preferred conformation. For instance, in 3-methyl-2-(phenylamino)benzoic acids, the nonplanarity of the molecules is attributed to steric repulsion between substituents on the two aromatic rings. uky.edu Understanding the conformational energy landscape is crucial for predicting crystal packing, designing new materials with desired properties, and understanding the molecule's interaction with biological targets.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of this compound and its interactions with its environment over time. rsc.org MD simulations have been used to investigate the stability of ligand-receptor complexes involving pyrazole derivatives, providing insights into their binding affinity. rsc.org

In the context of intermolecular interactions, Car-Parrinello and path integral molecular dynamics (CPMD and PIMD) have been employed to investigate the properties of hydrogen bonds in benzoic acid derivatives. mdpi.com These simulations can provide a deeper understanding of the dynamics of hydrogen bridges, including the possibility of proton transfer events. mdpi.com The time evolution of these interactions can be analyzed to understand the stability and fluctuations of the hydrogen-bonding network. mdpi.com

MD simulations are also valuable for studying the behavior of molecules in solution and at interfaces. For instance, simulations have been used to explore the intermolecular hydrogen bonding interactions of benzoic acid with graphene oxide. researchgate.net Such studies can reveal the preferred binding modes and the nature of the interactions that govern the adsorption process. researchgate.net For pyrazole-containing compounds, MD simulations have been used to determine the stability of their complexes with biological targets, often in conjunction with molecular docking studies. ajchem-a.comrjeid.com

Biological and Pharmaceutical Research of 3 1h Pyrazol 1 Yl Benzoic Acid Derivatives

Antimicrobial Activity Studies

Derivatives of 3-(1H-pyrazol-1-yl)benzoic acid have been the subject of numerous studies to evaluate their efficacy against a variety of microbial pathogens. These investigations have unveiled a significant spectrum of activity, particularly against bacteria, with some compounds also demonstrating antifungal potential.

Antibacterial Efficacy Against Gram-Positive Pathogens (e.g., Staphylococcus aureus, MRSA, Enterococcus faecalis, Bacillus subtilis, Staphylococcus epidermidis)

A substantial body of research has highlighted the potent activity of this compound derivatives against a range of Gram-positive bacteria, including clinically significant drug-resistant strains.

Novel 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives have been identified as potent agents against staphylococci and enterococci, with minimum inhibitory concentration (MIC) values as low as 0.78 μg/mL. nih.govmdpi.comnih.gov Specifically, a bis(trifluoromethyl)aniline derivative demonstrated high potency, inhibiting the growth of S. aureus strains with MIC values down to 0.78 µg/mL and also effectively inhibiting Enterococcus faecalis, Bacillus subtilis, and Staphylococcus epidermidis. mdpi.com Another study on pyrazole-derived hydrazones reported that an N,N-bisphenyl derivative showed excellent activity against methicillin-resistant S. aureus (MRSA) strains with MIC values as low as 0.78 μg/mL. acs.org

The introduction of specific substituents has been shown to be crucial for antibacterial potency. For instance, several 4-fluorophenyl substituted pyrazole (B372694) derivatives displayed potent activity against various Gram-positive bacterial strains, with some achieving MICs as low as 0.5 µg/mL. nih.gov In another series of pyrazole-derived hydrazones, a 3-chloro-2-fluorophenyl-substituted derivative was effective against two MRSA strains with an MIC of 1.56 μg/mL. acs.org

Table 1: Antibacterial Activity of this compound Derivatives against Gram-Positive Pathogens

| Compound Series | Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives | Staphylococci and Enterococci | As low as 0.78 | nih.govmdpi.comnih.gov |

| Bis(trifluoromethyl)aniline pyrazole derivative | S. aureus strains | As low as 0.78 | mdpi.com |

| E. faecalis and E. faecium | 3.12 | mdpi.com | |

| B. subtilis | 0.78 | mdpi.com | |

| S. epidermidis | 6.25 | mdpi.com | |

| 4-Fluorophenyl substituted pyrazole derivatives | Gram-positive bacteria | As low as 0.5 | nih.gov |

| Pyrazole-derived hydrazones (N,N-bisphenyl derivative) | MRSA strains | As low as 0.78 | acs.org |

| Pyrazole-derived hydrazones (3-Chloro-2-fluorophenyl derivative) | MRSA strains | 1.56 | acs.org |

Activity Against Gram-Negative Bacteria (e.g., Acinetobacter baumannii)

The efficacy of this compound derivatives against Gram-negative bacteria is generally more modest compared to their activity against Gram-positive organisms. The outer membrane of Gram-negative bacteria often presents a significant permeability barrier to many antimicrobial agents.

However, some pyrazole-derived hydrazones have demonstrated moderate activity against Acinetobacter baumannii, a challenging Gram-negative pathogen. In one study, three derivatives of a 3-fluorophenyl-derived aldehyde showed activity against three strains of A. baumannii, with the lowest MIC value being 3.125 μg/mL. acs.org Similarly, 4-fluorophenyl-derived hydrazones also exhibited moderate activity against A. baumannii strains. acs.org It is noteworthy that in this particular study, none of the synthesized compounds showed any activity against other tested Gram-negative bacteria such as Escherichia coli, Enterobacter aerogenes, Pseudomonas aeruginosa, and Klebsiella pneumoniae. acs.org

**Table 2: Antibacterial Activity of this compound Derivatives against *Acinetobacter baumannii***

| Compound Series | Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| Pyrazole-derived hydrazones (from 3-fluorophenyl-derived aldehyde) | A. baumannii strains | As low as 3.125 | acs.org |

| Pyrazole-derived hydrazones (4-fluorophenyl-derived) | A. baumannii strains | Moderate activity | acs.org |

Antifungal Potential

In addition to antibacterial effects, the antifungal properties of pyrazole derivatives have been explored. A series of novel pyrazol-5-yl-benzamide derivatives were designed and synthesized as potential succinate (B1194679) dehydrogenase inhibitors. One of these compounds, 5IIc, demonstrated excellent in vitro activity against Sclerotinia sclerotiorum with a half-maximal effective concentration (EC₅₀) of 0.20 mg/L, which is comparable to the commercial fungicides fluxapyroxad (B1673505) and boscalid (B143098). acs.org Against Valsa mali, compound 5IIc (EC₅₀ = 3.68 mg/L) was significantly more active than both fluxapyroxad (EC₅₀ = 12.67 mg/L) and boscalid (EC₅₀ = 14.83 mg/L). acs.org Furthermore, in vivo testing showed that compound 5IIc had an excellent protective fungicidal activity, with an inhibitory rate of 97.1% against S. sclerotiorum at a concentration of 50 mg/L. acs.org

Table 3: Antifungal Activity of Pyrazol-5-yl-benzamide Derivative (5IIc)

| Pathogen | EC₅₀ (mg/L) | In vivo Inhibitory Rate (at 50 mg/L) | Reference |

|---|---|---|---|

| Sclerotinia sclerotiorum | 0.20 | 97.1% | acs.org |

| Valsa mali | 3.68 | Not Reported | acs.org |

Mechanistic Investigations of Antimicrobial Action

To better understand the therapeutic potential of this compound derivatives, researchers have investigated their mechanisms of action. These studies have pointed towards effects on the bacterial membrane and the inhibition of essential biosynthetic pathways.

A plausible mode of action for some 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives is the permeabilization of the bacterial cell membrane. nih.govnih.gov This effect was determined through methods such as flow cytometry and protein leakage assays. nih.govnih.gov The disruption of the cell membrane is a common mechanism for bactericidal agents. nih.gov Further evidence for membrane disruption comes from studies on pyrazole-derived hydrazones, where their ability to disrupt the bacterial membrane was assessed using the SYTO-9/propidium iodide (BacLight) assay. researchgate.net

Beyond direct membrane damage, some pyrazole derivatives have been found to interfere with crucial intracellular processes. One study identified that certain 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives act as inhibitors of fatty acid biosynthesis. nih.gov The inhibition of this pathway is a validated target for antibacterial agents. Generally, compounds that inhibit protein synthesis are considered bacteriostatic, while those that target the cell wall are bactericidal. nih.gov The bactericidal nature of some of the potent pyrazole derivatives aligns with their ability to disrupt the cell membrane. nih.gov

Biofilm Inhibition and Eradication Studies

Bacterial biofilms, structured communities of bacteria encased in a self-produced matrix, are notoriously resistant to conventional antibiotics. Certain derivatives of 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl]benzoic acid have demonstrated significant efficacy in both preventing the formation of and destroying established biofilms of pathogenic bacteria. nih.govnih.gov

Studies on Staphylococcus aureus (ATCC 25923) revealed that specific compounds could strongly inhibit biofilm formation at concentrations of 2x, 1x, and even 0.5x the minimum inhibitory concentration (MIC). nih.gov For instance, compounds 10 and 11 (see table below) were noted as very strong inhibitors of S. aureus biofilm growth across all tested concentrations. nih.gov Compound 8 , a bis(trifluoromethyl)aniline derivative, was also highly effective at 2x MIC, though its potency decreased at lower concentrations. nih.gov

In the context of biofilm eradication, these compounds also showed potent activity. Compound 10 was effective in eliminating existing S. aureus biofilms at various concentrations. nih.gov Compound 8 could eradicate approximately 80% of an S. aureus biofilm at a concentration of 2x MIC, while compound 11 also showed good eradication properties at 1x and 2x MIC. nih.gov

Similar efficacy was observed against Enterococcus faecalis (ATCC 29212). Compound 8 inhibited over 90% of E. faecalis biofilm growth at all tested concentrations. nih.gov Compound 10 was also highly effective at 2x MIC, with gradually decreasing potency at lower concentrations. nih.gov In eradication studies against E. faecalis, the hit compounds displayed activity comparable to the positive control, vancomycin. nih.gov

Biofilm Activity of Selected Pyrazole Derivatives

| Compound | Target Organism | Activity Type | Key Finding | Citation |

|---|---|---|---|---|

| Compound 8 | S. aureus | Inhibition & Eradication | ~80% eradication at 2x MIC; potent inhibition at 2x MIC. | nih.gov |

| Compound 8 | E. faecalis | Inhibition | >90% inhibition at 2x, 1x, and 0.5x MIC. | nih.gov |

| Compound 10 | S. aureus | Inhibition & Eradication | Strong inhibition at all concentrations; effective eradication. | nih.gov |

| Compound 10 | E. faecalis | Inhibition & Eradication | >90% inhibition at 2x MIC; moderate eradication below MIC. | nih.gov |

| Compound 11 | S. aureus | Inhibition & Eradication | Very strong inhibition at all concentrations; good eradication at 1x and 2x MIC. | nih.gov |

Efficacy Against Persister Cells

Persister cells are a subpopulation of dormant bacterial cells that exhibit high tolerance to antibiotics, contributing to chronic and recurrent infections. Lead compounds derived from 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl]benzoic acid have been shown to be highly potent against S. aureus persisters. nih.govnih.gov Their efficacy was found to be superior to that of control antibiotics such as gentamicin (B1671437) and vancomycin, highlighting their potential to address the challenge of bacterial persistence. nih.gov

Antibiotic Resistance Development and Stability Studies

A critical aspect of developing new antimicrobial agents is assessing the potential for bacteria to develop resistance. Multiple passage studies have been conducted to investigate this possibility with pyrazole derivatives. nih.gov The results are encouraging, showing that bacteria such as S. aureus and E. faecalis developed little resistance to these compounds over time, with the MIC values increasing by no more than a factor of two. nih.gov This suggests a lower propensity for resistance development compared to many existing antibiotics. nih.gov

Furthermore, structural modifications have been aimed at improving the metabolic stability of these compounds. nih.gov For example, the introduction of fluorophenyl substituents was envisaged to lead to more metabolically stable antibacterial agents, addressing the instability often seen with scaffolds like hydrazones. nih.gov

Structure-Activity Relationship (SAR) Elucidation for Antimicrobial Properties

The antimicrobial potency of this compound derivatives is heavily influenced by their chemical structure. The pyrazole nucleus is considered a cornerstone for potent activity against antibiotic-resistant bacteria. nih.govnih.gov

Systematic studies have illuminated key structure-activity relationships (SAR):

Substitution on the Aniline (B41778) Moiety : For 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl]benzoic acid derivatives, substitutions on the aniline ring are crucial. An unsubstituted aniline derivative showed no significant activity. nih.gov However, the introduction of lipophilic substituents significantly improved antibacterial potency. nih.gov Disubstituted aniline compounds generally showed better activity than mono-substituted ones. nih.gov For instance, a 3-chloro-4-methyl derivative was a potent inhibitor of S. aureus and Enterococci strains. nih.gov

Nature of Substituents : The type of substituent plays a direct role. A comparison of mono-substituted derivatives showed that a 3-chlorophenyl group conferred better activity than a 3-fluorophenyl group, while 3-bromo and 3-trifluoromethyl derivatives had similar properties. nih.gov

Phenyl Ring Substitution : The substitution pattern on the phenyl ring attached to the pyrazole core is also important. Fluorophenyl-substituted pyrazole derivatives have been identified as potent and metabolically stable antibacterial agents. nih.gov

Mechanism of Action : The antimicrobial action of these compounds is linked to their ability to disrupt bacterial cell integrity. A plausible mode of action is the permeabilization of the cell membrane, as determined by flow cytometry and protein leakage assays. nih.govmdpi.com Additionally, studies using CRISPRi have identified some of these pyrazole derivatives as inhibitors of the fatty acid biosynthesis (FAB) pathway. nih.gov

Anticancer Activity Assessments

Inhibition of Cancer Cell Line Proliferation (e.g., MCF7, HepG2, SW480)

Pyran-pyrazole hybrids, which contain the pyrazole moiety, have been evaluated for their anticancer activity against various human cancer cell lines. nih.gov Novel fused pyran derivatives demonstrated significant inhibitory effects against MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colorectal cancer) cell lines. nih.gov

In particular, compounds 8a and 8b (fused pyran derivatives) showed marked effects on MCF7 cells. nih.gov In vitro studies revealed that these compounds significantly reduced the ability of MCF7 cells to form colonies and inhibited the growth progression of compact multicellular spheroids, which mimic tumor growth. nih.gov This highlights the potential of these compounds to suppress tumor proliferation and progression. nih.gov While direct studies on HepG2 and SW480 for this specific class were not detailed in the provided context, the broad activity of pyrazole derivatives against various cancer types is well-documented. nih.gov

Anticancer Activity of Fused Pyran/Pyrazole Derivatives on MCF7 Cells

| Compound | Assay | Result | Citation |

|---|---|---|---|

| Compound 8a & 8b | Colony Formation | Significant reduction in colony formation. | nih.gov |

| Compound 8a & 8b | Spheroid Progression | Significant inhibition of spheroid growth over time. | nih.gov |

| Compound 8a & 8b | Cell Cycle Analysis | Induction of G1 phase arrest. | nih.gov |

| Compound 8a & 8b | Apoptosis | Induction of both early and late apoptosis. | nih.gov |

Modulation of Specific Enzymatic Targets

The anticancer effects of pyrazole derivatives are underpinned by their interaction with specific molecular pathways and enzymes critical for cancer cell survival and proliferation.

Cell Cycle Arrest and Apoptosis : Fused pyran/pyrazole compounds 8a and 8b were found to induce cell cycle arrest at the G1 phase in MCF7 cells. nih.gov This mechanism is distinct from standard chemotherapeutic agents like etoposide. nih.gov Furthermore, these compounds induced persistent DNA damage, leading to the activation of both early and late apoptotic pathways. nih.gov Related pyrazole derivatives have also been shown to decrease the levels of the pro-apoptotic protein Bax and the executioner caspase-3, suggesting modulation of the intrinsic apoptosis pathway. nih.gov

Inhibition of Angiogenesis : In an ex ovo chick chorioallantoic membrane (CAM) assay, the same compounds demonstrated a significant reduction in the formation of new blood vessels (angiogenesis). nih.gov By limiting tumor vascularization, these agents can potentially reduce tumor growth and metastatic spread. nih.gov

Enzymatic Pathway Targeting : Network pharmacology and molecular docking studies have identified several potential protein targets for these anticancer pyrazole derivatives. nih.gov Key targets include Epidermal Growth Factor Receptor (EGFR), Proto-oncogene tyrosine-protein kinase Src (SRC), and Glycogen synthase kinase-3 beta (GSK3B). nih.gov Molecular docking confirmed strong binding affinities to these proteins, suggesting that the compounds exert their effects by modulating these crucial signaling pathways. nih.gov

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

PTP1B is a key negative regulator of the insulin (B600854) and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes and obesity. nih.govnih.gov The inhibition of PTP1B is a well-established strategy to enhance insulin sensitivity. nih.gov Research has focused on developing potent and selective PTP1B inhibitors, with pyrazole-containing compounds showing significant potential.

A variety of pyrazole derivatives have been synthesized and evaluated for their PTP1B inhibitory activity. For instance, a series of indole- and N-phenylpyrazole-glycyrrhetinic acid derivatives demonstrated potent PTP1B inhibition, with IC50 values ranging from 2.5 to 10.1 µM. nih.govnih.gov Notably, the trifluoromethyl derivative of indole-GA exhibited non-competitive inhibition with an IC50 of 2.5 µM, which was more potent than the positive controls. nih.gov Another study on novel 2,3-pyrazole ring-substituted-4,4-dimethyl lithocholic acid derivatives reported even more potent PTP1B inhibition, with IC50 values ranging from 0.42 to 4.49 µM. rsc.org These findings underscore the importance of the pyrazole scaffold in designing effective PTP1B inhibitors. nih.gov

| Compound Type | PTP1B IC50 Range (µM) | Reference |

| Indole- and N-phenylpyrazole-glycyrrhetinic acid derivatives | 2.5 - 10.1 | nih.govnih.gov |

| 2,3-pyrazole ring-substituted-4,4-dimethyl lithocholic acid derivatives | 0.42 - 4.49 | rsc.org |

T-Cell Protein Tyrosine Phosphatase (TCPTP) Inhibition

T-cell protein tyrosine phosphatase (TCPTP) is another important PTP that shares high sequence and structural homology with PTP1B, making the development of selective inhibitors a significant challenge. nih.govnih.gov TCPTP is involved in regulating signaling pathways in hematopoietic cells and has been implicated in autoimmune diseases and cancer.

Some pyrazole-based inhibitors have demonstrated activity against both PTP1B and TCPTP. nih.gov For example, a study on 3-(hydroxymethyl)cinnoline-4(1H)-one derivatives, which are structurally related to pyrazole compounds, showed that some compounds exhibited dual inhibition of PTP1B and TCPTP. nih.gov Interestingly, some of these derivatives displayed a degree of selectivity, with certain compounds being more potent against PTP1B, while others had comparable activity against both enzymes. nih.gov The most active pyrazole compounds have shown selectivity for PTP1B over the homologous TCPTP. nih.gov This selectivity is crucial for minimizing potential side effects that could arise from non-specific PTP inhibition.

Cytotoxicity Profiles in Cancer and Normal Cell Lines

The pyrazole scaffold is a prominent feature in many anticancer agents. nih.govnih.gov Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines, with some showing promising activity and selectivity.

In vitro studies have demonstrated that certain pyrazole derivatives exhibit significant cytotoxicity against a range of cancer cell lines, including those of the breast, liver, lung, and colon. For example, some pyrazole derivatives have shown IC50 values ranging from 2.43 to 14.65 μM against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells. Another study reported that novel indole (B1671886) derivatives linked to a pyrazole moiety displayed potent cytotoxicity against HCT116 (colon), MCF7 (breast), HepG2 (liver), and A549 (lung) cancer cell lines, with some compounds showing IC50 values lower than the standard drug doxorubicin. nih.gov

Importantly, some of these pyrazole derivatives have shown lower toxicity towards normal cell lines, indicating a degree of selectivity for cancer cells. nih.gov For instance, certain pyrazolo[3,4-b]pyridine analogs exhibited remarkable cytotoxicity toward cancer cells while being less toxic to normal WISH and W138 cells compared to doxorubicin. nih.gov The cytotoxic effects of benzoic acid itself have also been studied, with IC50 values varying significantly across different cancer cell lines, ranging from 85.54 µg/ml to 670.6 µg/ml. dergipark.org.tr

| Cell Line | Compound Type | IC50 (µM) | Reference |

| MDA-MB-231 (Breast Cancer) | Pyrazole derivative | 2.43 | |

| HepG2 (Liver Cancer) | Pyrazole derivative | 4.98 | |

| HCT116 (Colon Cancer) | Indole-pyrazole derivative | <23.7 | nih.gov |

| A549 (Lung Cancer) | Indole-pyrazole derivative | <23.7 | nih.gov |

Anti-inflammatory Effects and Related Pathways

The pyrazole nucleus is a well-known scaffold in the development of anti-inflammatory drugs, with celecoxib (B62257) being a prominent example. ijpsjournal.com Derivatives of this compound have been investigated for their anti-inflammatory properties, which are often mediated through the inhibition of key enzymes and signaling pathways involved in inflammation.

The primary mechanism of anti-inflammatory action for many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for the production of pro-inflammatory prostaglandins. ijpsjournal.com Some pyrazole derivatives have shown potent and selective COX-2 inhibition. ijpsjournal.com Beyond COX inhibition, pyrazole derivatives can also exert their anti-inflammatory effects by modulating other pathways, such as by inhibiting lipoxygenase (LOX) and suppressing the production of pro-inflammatory cytokines like TNF-α and IL-6. ijpsjournal.combohrium.com

Anti-diabetic Potential and Glucose Metabolism Modulation

The anti-diabetic potential of pyrazole derivatives, including those based on the this compound scaffold, extends beyond PTP1B inhibition. These compounds can modulate glucose metabolism through various mechanisms.

Pyrazole-containing compounds have been identified as inhibitors of sodium-glucose cotransporters (SGLTs), particularly SGLT2, which is responsible for the majority of glucose reabsorption in the kidneys. eurekaselect.comresearchgate.net Inhibition of SGLT2 leads to increased urinary glucose excretion, thereby lowering blood glucose levels. researchgate.net O-glucosides of certain pyrazole analogues have been shown to inhibit glucose transport and induce glucosuria. researchgate.net

Furthermore, pyrazole derivatives have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4). eurekaselect.commdpi.com DPP-4 inhibitors enhance the levels of incretin (B1656795) hormones, which stimulate insulin secretion and suppress glucagon (B607659) release in a glucose-dependent manner. mdpi.com The development of pyrazole-based DPP-4 inhibitors represents a promising therapeutic strategy for type 2 diabetes. mdpi.com

General Enzyme Inhibition and Receptor Binding Studies

The versatility of the pyrazole scaffold allows for its incorporation into inhibitors of a wide range of enzymes and as ligands for various receptors. The this compound moiety can serve as a key pharmacophore that interacts with the active or allosteric sites of target proteins.

Beyond the previously mentioned targets, pyrazole derivatives have been developed as inhibitors of other enzymes, such as fatty acid biosynthesis inhibitors. nih.gov In receptor binding studies, phenylated pyrazoloalkanoic acid derivatives have been identified as potent inhibitors of ADP-induced platelet aggregation by acting as prostacyclin mimetics and binding to the platelet PGI2 receptor. nih.gov The pyrazole ring, with its ability to act as both a hydrogen bond donor and acceptor, plays a crucial role in the binding interactions with target proteins. nih.gov

Application as Biochemical Probes for Cellular and Metabolic Processes

The unique photophysical properties of certain pyrazole derivatives have led to their development as fluorescent probes for bioimaging applications. nih.gov These probes can be used to visualize and study various cellular and metabolic processes in real-time.

For instance, pyrazoline-based fluorescent chemosensors have been designed for the selective detection of metal ions, such as Al3+, in living cells. rsc.org The pyrazole scaffold is also a component of dyes like tartrazine, which has been used as a biocompatible photoblocker in hydrogel generation and for tissue highlighting in laboratory settings. wikipedia.org The synthetic versatility of pyrazoles allows for the fine-tuning of their fluorescent properties, making them valuable tools for investigating biological systems. nih.gov

Coordination Chemistry and Materials Science Applications

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes using ligands analogous to 3-(1H-pyrazol-1-yl)benzoic acid is typically achieved through solvothermal or hydrothermal methods, reacting the ligand with various metal salts. The resulting complexes are then characterized using techniques such as single-crystal X-ray diffraction, infrared (IR) spectroscopy, and thermogravimetric analysis (TGA).

Ligands structurally similar to this compound demonstrate versatile coordination behaviors, acting as connectors between metal centers to form diverse architectures. The pyrazole (B372694) group's nitrogen atoms and the carboxylate group's oxygen atoms can engage in various binding modes.

For instance, the related ligand 3-pyridin-3-yl-benzoic acid reacts with metal nitrates under hydrothermal conditions to yield a series of coordination polymers with Ni(II), Co(II), Zn(II), and Cd(II). rsc.org In these structures, the ligand typically coordinates to the metal centers through one nitrogen atom from the pyridine (B92270) ring and one or both oxygen atoms from the carboxylate group. Similarly, 3-methyl-1H-pyrazole-4-carboxylic acid has been used to synthesize mononuclear complexes with Co(II) and Cd(II), as well as a 3D coordination polymer with Cd(II), showcasing its ability to bridge metal ions. rsc.org The coordination mode is often influenced by the specific metal ion, the solvent system used, and the reaction temperature, leading to structures ranging from simple mononuclear complexes to complex three-dimensional frameworks.

The deprotonated carboxylate group can act as a monodentate, bidentate chelating, or bidentate bridging ligand, while the pyrazole moiety typically acts as a monodentate N-donor. This multifunctionality allows for the creation of dinuclear, polynuclear, or extended network structures. researchgate.net

The coordination environment around the metal centers in complexes formed with analogous ligands is diverse. X-ray diffraction analysis reveals that transition metals like Mn(II), Co(II), Ni(II), and Zn(II) often adopt distorted octahedral geometries. mdpi.com

In a study of complexes formed with 3-pyridin-3-yl-benzoic acid, both Ni(II) and Co(II) formed isostructural complexes with the formula M(L)₂(H₂O)₂, where the metal ion is in a distorted octahedral environment, coordinated by two nitrogen atoms from two different ligands, two oxygen atoms from the carboxylate groups, and two oxygen atoms from water molecules. rsc.org The Zn(II) and Cd(II) complexes, however, can form different structures. The Cd(II) complex, Cd(L)₂, assembles into a three-dimensional framework with a unique 6-connected topology where the Cd(II) ion has a distinct coordination environment. rsc.org Similarly, studies on complexes with 3-pyridin-4-yl-benzoic acid show that Mn(II), Zn(II), and Cd(II) can form isomorphic 3D frameworks where the metal centers are in octahedral geometries. osti.gov

| Metal Ion | Ligand Analog | Coordination Geometry | Resulting Structure |

| Co(II) | 3-pyridin-3-yl-benzoic acid | Distorted Octahedral | 1D Double-Chain rsc.org |

| Ni(II) | 3-pyridin-3-yl-benzoic acid | Distorted Octahedral | 1D Double-Chain rsc.org |

| Zn(II) | 3-pyridin-4-yl-benzoic acid | Octahedral | 3D Framework osti.gov |

| Cd(II) | 3-pyridin-3-yl-benzoic acid | Distorted Octahedral | 3D Framework (roa topology) rsc.org |

| Cu(II) | 3-pyridin-3-yl-benzoic acid | Square Planar | 1D Double-Chain rsc.org |

The spectroscopic properties of metal complexes are crucial for understanding their electronic structure and potential applications. Complexes of Zn(II) and Cd(II) with ligands like 3-pyridin-3-yl-benzoate are often fluorescent. For example, the Zn(II) complex Zn(L)₂ and the Cd(II) complex Cd(L)₂ exhibit solid-state photoluminescence at room temperature. rsc.org The emission properties are attributed to ligand-centered electronic transitions.

The magnetic properties of complexes are determined by the nature of the metal ion and the structure of the complex. For paramagnetic ions like Mn(II), Co(II), and Ni(II), magnetic susceptibility measurements can provide information about the spin state and magnetic interactions between metal centers. researchgate.net In complexes where metal ions are bridged by ligands, either antiferromagnetic or ferromagnetic coupling can occur. For instance, the magnetic properties of a Gd(III) complex with 3-pyridin-3-yl-benzoate have been investigated, which is relevant for the design of molecular magnets. rsc.org

Metal-Organic Frameworks (MOFs) Research

The use of bifunctional ligands like this compound is a cornerstone of MOF design. These organic linkers bridge metal ions or metal clusters (Secondary Building Units, SBUs) to form extended, porous, and crystalline networks with tunable properties.

The rational design of MOFs relies on the principles of reticular chemistry, where the geometry of the organic linker and the coordination preference of the metal SBU dictate the topology and structure of the final framework. rsc.org Ligands like this compound are attractive because the angle between the pyrazole and benzoic acid groups provides a specific directionality for network propagation.

Key design principles include: